4-Chloro-2-(pent-3-en-2-yl)phenol
Description
4-Chloro-2-(pent-3-en-2-yl)phenol is a chlorinated phenolic compound characterized by a pent-3-en-2-yl substituent at the 2-position of the phenol ring and a chlorine atom at the 4-position. The pent-3-en-2-yl group introduces both steric bulk and unsaturation, which may influence properties such as lipophilicity, metabolic stability, and interaction with biological targets.
Properties
CAS No. |
59836-32-7 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-2-pent-3-en-2-ylphenol |
InChI |
InChI=1S/C11H13ClO/c1-3-4-8(2)10-7-9(12)5-6-11(10)13/h3-8,13H,1-2H3 |
InChI Key |
IZCFECOXQFAVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pent-3-en-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-chlorophenol is reacted with a pent-3-en-2-yl halide under basic conditions to introduce the pent-3-en-2-yl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pent-3-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pent-3-en-2-yl group.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenols and modified alkyl groups.
Substitution: Phenols with different substituents replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2-(pent-3-en-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its antimicrobial and antifungal properties, making it a candidate for pharmaceutical development.
Industry: Utilized in the manufacture of disinfectants, preservatives, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pent-3-en-2-yl)phenol involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes, leading to leakage of cellular contents and inhibition of essential cellular processes. This disruption is primarily due to its ability to interfere with membrane permeability and ion transport .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences among 4-chloro-2-substituted phenols, highlighting their substituents, molecular weights, and notable properties:
Reactivity and Environmental Behavior
- Oxidation by Manganese Oxides: Chlorophene and triclosan (a related compound) are oxidized rapidly by MnO₂, with reaction rates influenced by substituent electronic/steric effects. The pentenyl group in this compound may reduce reactivity compared to chlorophene due to steric hindrance from the longer chain .
- Thermal Stability: FeCl₂ promotes HCl release at low temperatures, suppressing chlorinated product formation. Bulkier substituents (e.g., pentenyl) might alter pyrolysis pathways compared to simpler analogs like 4-chloro-2-methylphenol .
Physicochemical Properties
- Spectral Properties: UV-Vis absorption (λmax ~350–360 nm in ethanol) is common in chlorophenols with conjugated substituents (e.g., Schiff bases , oxadiazoles ).
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